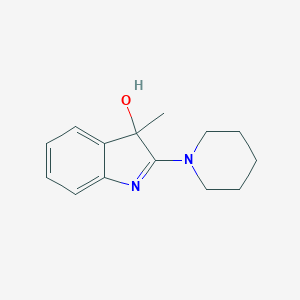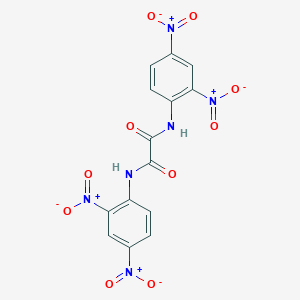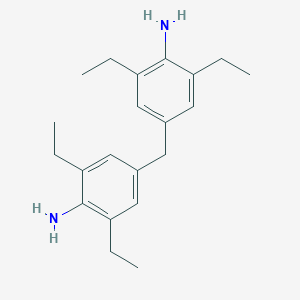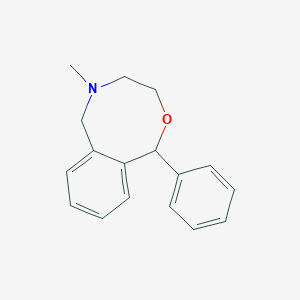
3H-Indol-3-ol, 3-methyl-2-piperidino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indol-3-ol, 3-methyl-2-piperidino-, also known as 3-MeO-PCP, is a synthetic dissociative substance that has gained attention in scientific research. It belongs to the arylcyclohexylamine class of compounds and has a chemical structure similar to phencyclidine (PCP).
Mechanism Of Action
The mechanism of action of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves its binding to the NMDA receptor, which results in the inhibition of glutamate neurotransmission. This leads to the disruption of communication between neurons and alters the perception of sensory stimuli. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have affinity for other receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- are complex and can vary depending on the dose and route of administration. At low doses, 3H-Indol-3-ol, 3-methyl-2-piperidino- can cause mild dissociation and euphoria. At higher doses, it can cause profound dissociation, hallucinations, and delusions. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3H-Indol-3-ol, 3-methyl-2-piperidino- in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise control over the experimental conditions and can lead to more accurate results. However, one limitation is the potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 3H-Indol-3-ol, 3-methyl-2-piperidino-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- on the brain and behavior. Finally, there is a need for the development of safer and more effective dissociative substances for use in scientific research.
Synthesis Methods
The synthesis of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves the reaction of 3-hydroxyindole with 3-methyl-2-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain 3H-Indol-3-ol, 3-methyl-2-piperidino- in its pure form.
Scientific Research Applications
3H-Indol-3-ol, 3-methyl-2-piperidino- has been studied in various scientific disciplines, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been used to study the effects of dissociative substances on the brain and behavior.
properties
CAS RN |
14119-77-8 |
|---|---|
Product Name |
3H-Indol-3-ol, 3-methyl-2-piperidino- |
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-ylindol-3-ol |
InChI |
InChI=1S/C14H18N2O/c1-14(17)11-7-3-4-8-12(11)15-13(14)16-9-5-2-6-10-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |
InChI Key |
PNZITOBGQYHDJL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
synonyms |
3-Methyl-2-piperidino-3H-indol-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)

